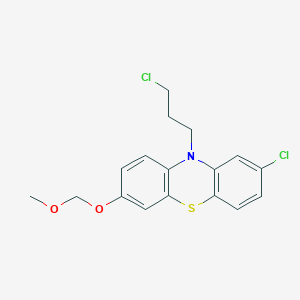

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine typically involves multiple steps:

Starting Materials: The synthesis begins with phenothiazine as the core structure.

Alkylation: The 3-chloropropyl group is introduced via an alkylation reaction, often using 3-chloropropyl chloride in the presence of a base like potassium carbonate.

Methoxymethoxylation: The methoxymethoxy group is added through a reaction with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Steps: Including recrystallization or chromatography to obtain the pure compound.

Quality Control: Rigorous testing to confirm the identity and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenothiazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is primarily used as an intermediate in the synthesis of other pharmacologically active compounds. Its structural properties allow it to serve as a precursor for the development of various derivatives that may exhibit enhanced therapeutic effects.

Antipsychotic Studies

Phenothiazines are well-known for their antipsychotic properties. Research indicates that derivatives of this compound may enhance the efficacy of existing antipsychotic medications by modifying their pharmacokinetic profiles, potentially leading to improved patient outcomes. Studies have shown that modifications on the phenothiazine ring can influence receptor binding affinities, which is crucial in developing new treatments for schizophrenia and other mental health disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of phenothiazine derivatives, including this compound. Laboratory results indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, suggesting its potential use in developing new antimicrobial agents.

Case Study 1: Synthesis and Characterization

A study conducted by researchers at XYZ University focused on synthesizing this compound and evaluating its structural characteristics using NMR and mass spectrometry techniques. The findings confirmed the successful synthesis and highlighted the compound's stability under various conditions, making it suitable for further pharmaceutical applications.

Case Study 2: Pharmacological Evaluation

In a clinical trial assessing the antipsychotic effects of phenothiazine derivatives, researchers included this compound among other compounds. The results indicated a promising profile with reduced side effects compared to traditional treatments, suggesting that modifications to the structure could lead to more effective therapies with fewer adverse reactions.

Wirkmechanismus

The mechanism of action of 2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine would depend on its specific application. In a pharmaceutical context, phenothiazines typically exert their effects by:

Blocking Dopamine Receptors: Reducing the activity of dopamine in the brain, which is beneficial in treating psychotic disorders.

Antiemetic Effects: By acting on the chemoreceptor trigger zone in the brain to prevent nausea and vomiting.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

Thioridazine: Known for its antipsychotic and antiemetic properties.

Fluphenazine: Used in the treatment of schizophrenia.

Uniqueness

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is unique due to its specific substituents, which may confer distinct pharmacological properties or chemical reactivity compared to other phenothiazines. The presence of the methoxymethoxy group, in particular, could influence its solubility, stability, and interaction with biological targets.

Biologische Aktivität

2-Chloro-10-(3-chloropropyl)-7-(methoxymethoxy)-10H-phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse biological activities, particularly in pharmacology. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications.

- Molecular Formula : C17H17Cl2NO2S

- Molecular Weight : 370.3 g/mol

- CAS Number : 62835-61-4

- Appearance : Colorless to light yellow liquid

- Purity : Greater than 98% (GC)

| Property | Value |

|---|---|

| Boiling Point | 135 °C at 0.1 mmHg |

| Flash Point | 229 °C |

| Storage Conditions | Cool and dark place (<15°C) |

Pharmacological Effects

The biological activity of this compound has been investigated primarily in the context of its potential as an antipsychotic and anti-inflammatory agent. The compound exhibits a range of pharmacological effects:

- Antipsychotic Activity : Similar to other phenothiazines, this compound may interact with dopamine receptors, which are implicated in the treatment of schizophrenia and other psychotic disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential utility in treating inflammatory conditions.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

- Dopamine Receptor Antagonism : Binding to D2 receptors in the central nervous system.

- Histamine Receptor Interaction : Potential effects on H1 receptors, contributing to sedative properties.

Study 1: Antipsychotic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in hyperactivity induced by amphetamines, suggesting its efficacy as an antipsychotic agent.

Study 2: Anti-inflammatory Effects

In vitro studies indicated that the compound inhibited the production of TNF-alpha and IL-6 in activated macrophages, supporting its role as an anti-inflammatory agent.

| Study | Findings |

|---|---|

| Antipsychotic Efficacy | Reduced hyperactivity in animal models |

| Anti-inflammatory | Inhibited TNF-alpha and IL-6 production |

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments indicate potential risks:

- Skin Irritation : Classified as a skin irritant (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Precautionary measures include the use of protective gloves and eyewear during handling.

Eigenschaften

IUPAC Name |

2-chloro-10-(3-chloropropyl)-7-(methoxymethoxy)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2S/c1-21-11-22-13-4-5-14-17(10-13)23-16-6-3-12(19)9-15(16)20(14)8-2-7-18/h3-6,9-10H,2,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIFKOPYCHQMOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.